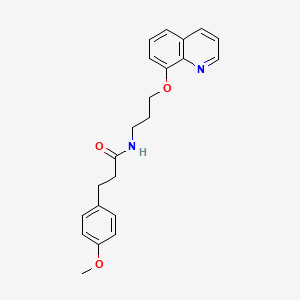

3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide

Beschreibung

3-(4-Methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide is a synthetic propanamide derivative featuring a 4-methoxyphenyl group and a quinolin-8-yloxy moiety connected via a propyl chain. The quinoline group is known for π-π stacking interactions and metal chelation, which may enhance binding to biological targets .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N-(3-quinolin-8-yloxypropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-19-11-8-17(9-12-19)10-13-21(25)23-15-4-16-27-20-7-2-5-18-6-3-14-24-22(18)20/h2-3,5-9,11-12,14H,4,10,13,15-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGMRAIIXQZBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide , also known by its CAS number 1206988-50-2, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H22N2O3

- Molecular Weight : 374.4 g/mol

- Structure : The compound features a quinoline moiety linked to a propanamide structure, which is known to influence its biological activity.

Antipsychotic Potential

Research indicates that derivatives of similar structural frameworks exhibit antipsychotic properties. For instance, compounds with a triazaspiro structure have shown promise in reducing catalepsy in animal models while maintaining efficacy in behavioral tests predictive of antipsychotic efficacy. This suggests that modifications in the substituents on the phenyl moiety can significantly impact the pharmacological profile of related compounds .

Antiviral Activity

A study on N-Heterocycles demonstrated that compounds with similar structures exhibited antiviral properties. The biological activity was enhanced by specific substitutions on the heterocyclic rings, suggesting that the structural characteristics of 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide could be optimized for improved antiviral efficacy .

Cytotoxicity and Selectivity

Compounds similar to 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide have shown low cytotoxicity while maintaining potent biological activity. For example, certain derivatives were found to inhibit cell proliferation effectively without significant toxicity to normal cells, making them attractive candidates for further development in therapeutic applications .

The mechanisms by which 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide exerts its effects are still under investigation. However, potential pathways include:

- Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to modulate neurotransmitter levels, which could contribute to their antipsychotic effects.

- Antiviral Mechanisms : Potential interference with viral replication pathways has been suggested based on structural analogs.

Case Study 1: Antipsychotic Profile

In a comparative study involving various phenyl-propanamide derivatives, it was observed that specific modifications led to a marked decrease in cataleptic effects while preserving antipsychotic efficacy. This highlights the importance of structural optimization in developing effective psychotropic medications.

Case Study 2: Antiviral Efficacy

A series of quinoline derivatives were tested against viral strains, revealing that certain substitutions significantly enhanced their inhibitory activity. This underscores the potential for 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide to serve as a lead compound for antiviral drug development.

Data Table: Biological Activity Comparison

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared to analogs with propanamide backbones and aromatic/heterocyclic substituents (Table 1).

Table 1. Structural Comparison of Propanamide Derivatives

Key Observations:

- Quinoline vs.

- Propargyl vs. Propyl Linkers : Compound 5a’s propargyl group introduces rigidity and electron-deficient triple bonds, which could reduce solubility compared to the target’s flexible propyl chain .

- Fluorophenyl/Pyrazole vs. Methoxyphenyl : The fluorophenyl-pyrazole combination in 958953-75-8 may improve metabolic stability but reduce electron-donating effects compared to the 4-methoxyphenyl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide, and how can reaction efficiency be optimized?

- Methodology : Start with a nucleophilic substitution reaction between 8-hydroxyquinoline and 3-chloropropylamine to form the propylamine-quinoline intermediate. Subsequent coupling with 3-(4-methoxyphenyl)propanoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) is typical. Optimize yield using Design of Experiments (DoE) to vary parameters like solvent polarity (DMF vs. DCM), temperature (0°C to 25°C), and stoichiometric ratios . Monitor purity via HPLC and confirm structure with -NMR and LC-MS.

Q. How should researchers address discrepancies in biological activity data across different assays?

- Methodology : Standardize assay protocols (e.g., cell lines, incubation time, and solvent controls). For inconsistent IC values in kinase inhibition studies, validate target engagement using orthogonal methods like thermal shift assays or SPR. Cross-reference solubility data (e.g., DMSO stock concentration vs. aqueous buffer stability) to rule out aggregation artifacts .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology : Use single-crystal X-ray diffraction (as in analogous propanamide structures ) to resolve stereochemistry. Confirm proton environments via - and -NMR, and verify mass with high-resolution MS. FT-IR can validate amide bond formation (C=O stretch ~1650 cm).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) to map interactions between the quinoline moiety and ATP-binding pockets in kinase targets. Use MD simulations (AMBER/CHARMM) to assess binding stability and identify substituents (e.g., halogenation at the 4-methoxyphenyl group) that enhance hydrophobic interactions. Validate predictions with in vitro kinase profiling panels .

Q. What strategies resolve conflicting data on metabolic stability in hepatic microsome assays?

- Methodology : Compare metabolic pathways across species (human vs. rodent CYP450 isoforms) using LC-MS/MS metabolite identification. Introduce deuterium at labile positions (e.g., propyl linker) to slow oxidation. Apply QSAR models to predict metabolic hotspots and prioritize synthetic modifications .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the quinoline-propanamide scaffold?

- Methodology : Synthesize analogs with variations in:

- Quinoline substitution : Test 5-chloro or 8-hydroxy derivatives (see sulfonamide coupling in ).

- Linker length : Replace propyl with ethyl/pentyl to assess steric effects.

- Methoxyphenyl modifications : Introduce electron-withdrawing groups (e.g., nitro) or bioisosteres (e.g., thiophene).

Evaluate using a tiered assay approach: primary binding (SPR), secondary cellular efficacy (e.g., apoptosis assays), and tertiary in vivo pharmacokinetics .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?

- Methodology : Assess penetration efficiency via fluorescence tagging of the compound. Measure spheroid viability with ATP-based assays (e.g., CellTiter-Glo) and correlate with drug accumulation (LC-MS). Adjust dosing regimens to account for diffusion barriers in 3D models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.